molecular formula C12H12F3NO3 B1381642 1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid CAS No. 1803605-37-9

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid

Cat. No.: B1381642
CAS No.: 1803605-37-9
M. Wt: 275.22 g/mol
InChI Key: FIJMVSLKVQMPEK-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid is a compound that combines an aromatic amine with a trifluoroacetic acid moiety

Preparation Methods

The synthesis of 1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid typically involves the reaction of 2-aminophenyl derivatives with trifluoroacetic acid under controlled conditions. One common method includes the use of 2-aminophenol as a precursor, which undergoes a series of reactions including condensation and cyclization to form the desired product . Industrial production methods often employ solid-phase synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid moiety enhances the compound’s ability to penetrate biological membranes and reach its targets. The aromatic amine group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of an aromatic amine with a trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-aminophenyl)-2-methylprop-2-en-1-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.C2HF3O2/c1-7(2)10(12)8-5-3-4-6-9(8)11;3-2(4,5)1(6)7/h3-6H,1,11H2,2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJMVSLKVQMPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C1=CC=CC=C1N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Reactant of Route 2
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Reactant of Route 3
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Reactant of Route 4
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Reactant of Route 5
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Reactant of Route 6
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid

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